4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family, which is renowned for its pharmacological properties, particularly as anxiolytics, sedatives, and anticonvulsants. The compound's structure features a benzene ring fused to a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position. Its chemical formula is and it has the CAS number 60568-46-9.
This compound is classified under the category of benzodiazepines, which are characterized by their ability to modulate neurotransmitter activity in the central nervous system. Benzodiazepines typically enhance the effect of gamma-aminobutyric acid, an inhibitory neurotransmitter, leading to sedative effects.
The synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be achieved through several methods. A common synthetic route involves the condensation of o-phenylenediamine with acetoacetanilide in the presence of cadmium chloride as a catalyst. This reaction can be conducted under thermal conditions or by utilizing microwave irradiation to enhance yield and reduce reaction time.
The molecular structure of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one consists of:
The compound's geometric parameters include bond lengths typical for benzodiazepines, such as C–N bonds ranging from 1.391 Å to 1.415 Å . The compound adopts a conformation that may exhibit dihedral angles indicative of ring folding due to substituents.
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one primarily involves its interaction with gamma-aminobutyric acid receptors. By enhancing GABA's effects, this compound increases the frequency of chloride channel openings activated by GABA. This leads to hyperpolarization of neuronal membranes and reduced neuronal excitability, resulting in its sedative and anxiolytic effects .
The physical properties include:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy to confirm structural integrity and purity .
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one has several scientific applications:
Phase-transfer catalysis (PTC) enables efficient N-alkylation and side-chain functionalization of 4-methyl-1,5-benzodiazepin-2-one under mild conditions. In a representative approach, tetra-n-butylammonium bromide (TBAB) catalyzes the reaction between 4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2-one and dichloromethane, with potassium carbonate as a base. This system achieves a 69% yield of 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one after 48 hours at room temperature, followed by silica-gel chromatography (hexane/ethyl acetate = 8:2) [1]. The PTC mechanism facilitates anion transfer from the aqueous phase (K₂CO₃) to the organic phase (dichloromethane), enhancing nucleophilicity and reaction kinetics. Key variables include:
Catalyst selection: Quaternary ammonium salts (e.g., TBAB) outperform crown ethers in biphasic systems due to better solubility and ion-pair stabilization.Base stoichiometry: A 2:1 molar ratio of K₂CO₃ to substrate minimizes side products like O-alkylated derivatives.Reaction time: Extending beyond 48 hours does not improve yields but increases decomposition [1] [4].
Table 1: Optimization of PTC for 4-Methyl-1,5-benzodiazepin-2-one Alkylation
Catalyst | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
TBAB | K₂CO₃ | CH₂Cl₂ | 48 | 69 |
None | K₂CO₃ | CH₂Cl₂ | 48 | <10 |
18-Crown-6 | K₂CO₃ | Toluene | 48 | 42 |
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the N1-position of 4-methyl-1,5-benzodiazepin-2-one, enhancing pharmacological potential. The synthesis involves:
Solvent screening revealed DCM/TEA as optimal, suppressing copper aggregation and accelerating kinetics. Catalytic efficiency drops sharply with >10 mol% CuI due to insoluble copper-amine complexes [2] [8].
Table 2: Solvent/Catalyst Optimization in CuAAC
Entry | CuI (mol%) | Solvent | Additive | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 5 | CH₃CN | TEA | 6 | 18 |
2 | 5 | Toluene | TEA | 6 | 30 |
6 | 5 | DCM | TEA | 4 | 89 |
7 | 10 | DCM | TEA | 4 | 92 |
8 | 20 | DCM | TEA | 4 | 83 |
The condensation of o-phenylenediamine with carbonyl precursors to form the benzodiazepine core is highly solvent-dependent. Key findings include:
Microwave irradiation further optimizes ring formation, shortening durations to minutes while maintaining yields >80% [8].
Regioselective alkylation at N1 (lactam nitrogen) versus N5 (imine nitrogen) is governed by steric and electronic factors:
Table 3: Regioselectivity in Propargylation of 4-Methyl-1,5-benzodiazepin-2-one
Substituent | Base | Solvent | Temperature | N1:N5 Ratio | Yield (%) |
---|---|---|---|---|---|
4-Methyl | NaH | DMF | 0°C | 98:2 | 90 |
4-(2-Hydroxyphenyl) | NaH | DMF | 0°C | >99:1 | 88 |
4-Methyl | K₂CO₃ | Acetone | Reflux | 70:30 | 65 |
DFT analyses corroborate the higher nucleophilicity of N1 due to reduced ring strain in the transition state [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: